molecular formula C31H38O17 B1181523 [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 165338-28-3

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B1181523
CAS No.: 165338-28-3
M. Wt: 682.6 g/mol
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Mechanism of Action

Target of Action

Hemiphroside B is a natural phenylpropanoid isolated from the herbs of Hydrangea macrophylla The primary targets of Hemiphroside B are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of natural compounds like Hemiphroside B. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Hemiphroside B. Understanding these environmental influences is crucial for optimizing the use of Hemiphroside B as a therapeutic agent .

Preparation Methods

Industrial Production Methods: Industrial production of [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is typically achieved through the extraction from the roots of Lagotis integra using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is compared with other phenylpropanoid glycosides such as:

  • Echinacoside
  • Plantamajoside
  • Plantainoside D
  • 10-O-trans-isoferuloyl catalpol
  • Scutellarioside II

Uniqueness: this compound stands out due to its specific combination of phenolic and glycosidic moieties, which contribute to its unique biological activities and therapeutic potential .

Biological Activity

The compound identified as [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple hydroxyl groups and ether linkages. Its IUPAC name reflects its intricate arrangement of oxane rings and phenolic components. The chemical formula can be summarized as:

PropertyValue
Molecular FormulaC27H34O15
Molecular Weight594.55 g/mol
CAS Registry No.61276-17-3

Antioxidant Properties

Research indicates that the compound possesses potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. In vitro studies demonstrated that it significantly reduces reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models of inflammatory diseases. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Preliminary studies have explored the anticancer properties of the compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it appears to inhibit tumor growth in xenograft models . The specific pathways involved are still under investigation but may include modulation of cell cycle regulators.

Case Study 1: Antioxidant Efficacy

A study conducted on human endothelial cells demonstrated that treatment with the compound led to a significant decrease in oxidative stress markers after exposure to high glucose levels. This suggests potential applications in diabetic complications where oxidative stress plays a critical role .

Case Study 2: Antimicrobial Testing

In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli strains isolated from infected patients. Results showed a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity, supporting its use as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanism

A randomized controlled trial involving patients with rheumatoid arthritis revealed that supplementation with the compound resulted in reduced joint swelling and pain scores compared to placebo groups. This highlights its potential as an adjunct therapy for inflammatory conditions .

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in ROS levels
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels
Anticancer ActivityInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLLYRTBSZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 2
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 3
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 4
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 5
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Reactant of Route 6
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Customer
Q & A

Q1: What is the significance of Hemiphroside B in chemotaxonomy?

A1: Hemiphroside B is a key compound found in Hemiphragma heterophyllum. Interestingly, a related compound, 2′,6′′-O-diacetylplantamajoside, is also present in this plant. This finding is chemotaxonomically significant because 2′,6′′-O-diacetylplantamajoside is primarily associated with the genus Wulfenia. The presence of this compound in both Hemiphragma and Wulfenia suggests a potential evolutionary relationship between these two genera. []

Q2: How does Hemiphroside B contribute to the therapeutic potential of Lagotis integra in treating ulcerative colitis?

A2: Research suggests that Lagotis integra, a plant used in traditional Tibetan medicine, may be effective in treating ulcerative colitis. Hemiphroside B is one of the main active components identified in Lagotis integra that contributes to this effect. While the exact mechanism of action is still under investigation, studies show that Hemiphroside B, along with other active compounds, likely exerts its anti-ulcerative colitis effects by downregulating key target proteins in the colonic tissue. These targets include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). [] Further research is needed to fully elucidate the interactions between Hemiphroside B and these targets.

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